![molecular formula C12H16INO2 B575043 tert-Butyl 4-iodobenzylcarbamate CAS No. 189132-01-2](/img/structure/B575043.png)
tert-Butyl 4-iodobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-iodobenzylcarbamate” is a chemical compound with the empirical formula C12H16INO2 . It has a molecular weight of 333.17 and is typically found in solid form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringIC1=CC=C(CNC(OC(C)(C)C)=O)C=C1
. This indicates that the molecule contains an iodine atom attached to a benzene ring, which is further connected to a carbamate group. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, tert-butyl 2- (substituted benzamido) phenylcarbamate derivatives were involved in anti-inflammatory activity and docking studies .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 333.17 and its molecular formula is C12H16INO2 .Scientific Research Applications
Metabolism of tert-Butyl Compounds : A study on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) in rats and humans found significant differences in the metabolism and excretion of the compound between these species, which might inform research on tert-butyl compounds’ biotransformation (Daniel, Gage, & Jones, 1968).
Antioxidant Properties : Research on novel antioxidants like bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide has shown their potential in medicine due to their antioxidant, anti-inflammatory, and hepatoprotective activities. This suggests possible applications for tert-butyl-based compounds in pharmacology (Shinko et al., 2022).
Polymer Stabilization : A tert-butyl compound, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has been identified as an effective stabilizer for butadiene polymers, suggesting its utility in enhancing the durability of certain plastics (Yachigo et al., 1988).
Synthesis of Novel Compounds : The synthesis of compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones has been explored for their anti-inflammatory and analgesic properties, highlighting the role of tert-butyl groups in medicinal chemistry (Ikuta et al., 1987).
Photodissociation Dynamics : Research on the photodissociation dynamics of the tert-butyl radical has provided insights into chemical reactions under specific conditions, which could be relevant for understanding the behavior of tert-butyl compounds under various stimuli (Negru et al., 2011).
Human Metabolism Studies : The metabolism and excretion kinetics of tert-butyl-based fragrances like lysmeral in humans have been studied, offering insights into human exposure and toxicokinetics of such compounds (Scherer et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-iodophenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBBLSVNGDBGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674166 |
Source
|
Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189132-01-2 |
Source
|
Record name | tert-Butyl [(4-iodophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.